molecular formula C14H11NO B11892525 3'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile

3'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B11892525
M. Wt: 209.24 g/mol
InChI Key: DYQDTYGEWFYTLQ-UHFFFAOYSA-N
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Description

3’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbonitrile is an organic compound with a biphenyl structure, where a hydroxymethyl group is attached to the 3’ position and a carbonitrile group is attached to the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 3’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbonitrile may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production. Additionally, continuous flow reactors may be employed to enhance the scalability and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: 3’-(Carboxymethyl)[1,1’-biphenyl]-4-carbonitrile.

    Reduction: 3’-(Hydroxymethyl)[1,1’-biphenyl]-4-amine.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

3’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the carbonitrile group can act as an electrophile in various reactions. These interactions can influence biological pathways and enzyme activities, making the compound useful in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbonitrile is unique due to the presence of both a hydroxymethyl group and a carbonitrile group on the biphenyl structure

Properties

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

4-[3-(hydroxymethyl)phenyl]benzonitrile

InChI

InChI=1S/C14H11NO/c15-9-11-4-6-13(7-5-11)14-3-1-2-12(8-14)10-16/h1-8,16H,10H2

InChI Key

DYQDTYGEWFYTLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)C#N)CO

Origin of Product

United States

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